N-(2-Methyl-4-oxohexan-2-yl)benzamide
Description
N-(2-Methyl-4-oxohexan-2-yl)benzamide is a benzamide derivative characterized by a branched aliphatic chain containing a ketone group (4-oxo) and a methyl substituent at the 2-position of the hexan backbone. Benzamide derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science, with variations in substituents significantly influencing their biological and chemical behavior .
Properties
CAS No. |
78371-18-3 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(2-methyl-4-oxohexan-2-yl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-12(16)10-14(2,3)15-13(17)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,15,17) |
InChI Key |
URIURCFMBBPFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)(C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxohexan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2-methyl-4-oxohexan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-oxohexan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Methyl-4-oxohexan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-oxohexan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
This compound features a hydroxyl group and a dimethyl ethyl substituent instead of the 4-oxohexan group. The hydroxyl group enables hydrogen bonding, making it suitable as an N,O-bidentate ligand in metal-catalyzed C–H functionalization reactions. In contrast, the ketone group in N-(2-Methyl-4-oxohexan-2-yl)benzamide may enhance electrophilicity, favoring nucleophilic addition reactions .- Phthalimide-Benzamide Hybrids (): Compounds like 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide incorporate a phthalimide moiety, which enhances environmental stability and insecticidal activity (LD₅₀: 0.70–1.91 µg/fly).
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () :
This derivative includes a chlorophenyl and methoxy group, which improve fluorescence properties. The target compound’s aliphatic ketone group may reduce aromatic conjugation, leading to differences in spectroscopic behavior .
Spectroscopic and Analytical Data
- IR and NMR Signatures :
- Benzamide derivatives consistently show IR peaks for amide C=O (1640–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹). The 4-oxo group in the target compound would introduce an additional C=O stretch near 1700–1750 cm⁻¹, distinguishing it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- In ¹H NMR, the methyl groups in the hexan backbone would appear as singlets (δ 1.2–1.5 ppm), while the ketone’s adjacent protons may show deshielded signals (δ 2.5–3.0 ppm) .
Data Tables
Table 1: Structural and Functional Comparison
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